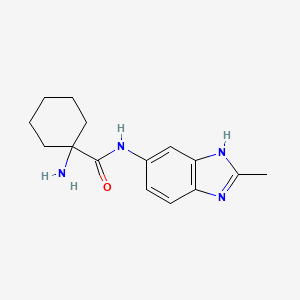
N-(2-phenylpyrimidin-5-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-phenylpyrimidin-5-yl)piperidine-4-carboxamide, also known as JNJ-40411813, is a novel compound that has gained attention for its potential therapeutic applications in various diseases. This compound belongs to the class of piperidine carboxamides and has shown promising results in preclinical studies for the treatment of several neurological disorders.
Wirkmechanismus
The mechanism of action of N-(2-phenylpyrimidin-5-yl)piperidine-4-carboxamide is not fully understood. However, it has been reported to act as a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor (α7nAChR). This receptor plays a crucial role in cognitive function, neuroprotection, and neuroinflammation. By modulating this receptor, this compound may improve cognitive function, reduce neuroinflammation, and enhance neuroprotection.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to improve cognitive function, reduce neuroinflammation, and enhance neuroprotection. Moreover, this compound has also shown anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. However, further studies are required to determine the exact biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-phenylpyrimidin-5-yl)piperidine-4-carboxamide in lab experiments are its potential therapeutic applications in various neurological disorders and cancer. Moreover, this compound has shown promising results in preclinical studies and has a well-established synthesis method. However, the limitations of using this compound in lab experiments are its unknown mechanism of action and the lack of clinical studies to determine its safety and efficacy.
Zukünftige Richtungen
The future directions for N-(2-phenylpyrimidin-5-yl)piperidine-4-carboxamide include further studies to determine its mechanism of action and the exact biochemical and physiological effects. Moreover, clinical studies are required to determine its safety and efficacy in humans. Furthermore, this compound can be modified to improve its potency and selectivity for the alpha7 nicotinic acetylcholine receptor. Finally, this compound can be tested in combination with other drugs to determine its synergistic effects in the treatment of neurological disorders and cancer.
Conclusion
In conclusion, this compound is a novel compound that has shown potential therapeutic applications in various neurological disorders and cancer. The synthesis method of this compound has been reported in the literature and has been optimized for large-scale production. However, further studies are required to determine its mechanism of action, biochemical and physiological effects, and safety and efficacy in humans. Moreover, this compound can be modified to improve its potency and selectivity for the alpha7 nicotinic acetylcholine receptor. Finally, this compound can be tested in combination with other drugs to determine its synergistic effects in the treatment of neurological disorders and cancer.
Synthesemethoden
The synthesis of N-(2-phenylpyrimidin-5-yl)piperidine-4-carboxamide involves the reaction of 2-phenylpyrimidine-5-carboxylic acid with piperidine-4-carboxylic acid using coupling reagents such as EDC and HOBt. The resulting compound is then purified using column chromatography to obtain the final product. This method has been reported in the literature and has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(2-phenylpyrimidin-5-yl)piperidine-4-carboxamide has shown potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, this compound has been shown to improve cognitive function, reduce neuroinflammation, and enhance neuroprotection. Moreover, this compound has also shown promising results in the treatment of cancer, particularly in breast cancer and lung cancer.
Eigenschaften
IUPAC Name |
N-(2-phenylpyrimidin-5-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-16(13-6-8-17-9-7-13)20-14-10-18-15(19-11-14)12-4-2-1-3-5-12/h1-5,10-11,13,17H,6-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTPORWESIJLFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CN=C(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Benzylamino)phenyl]acetamide](/img/structure/B7557706.png)
![2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide](/img/structure/B7557713.png)
![2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid](/img/structure/B7557719.png)


![N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7557760.png)

![N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide](/img/structure/B7557788.png)
![4-[(1-aminocyclohexanecarbonyl)amino]-N-ethylbenzamide](/img/structure/B7557790.png)
![3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide](/img/structure/B7557791.png)


![N-[4-(trifluoromethyl)cyclohexyl]piperidine-2-carboxamide](/img/structure/B7557801.png)
